molecular formula C15H19NOS B12570037 3,4,8-Trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7(8H)-one CAS No. 188646-20-0

3,4,8-Trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7(8H)-one

Cat. No.: B12570037
CAS No.: 188646-20-0
M. Wt: 261.4 g/mol
InChI Key: WOFZSTLYUHVKPL-UHFFFAOYSA-N
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Description

3,4,8-Trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7(8H)-one is a heterocyclic compound that belongs to the class of benzothiazecines. These compounds are characterized by a bicyclic structure containing both sulfur and nitrogen atoms. The presence of multiple methyl groups and the dihydro configuration suggests potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-Trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

    Starting Materials: Appropriate aromatic amines and thiols.

    Cyclization Reaction: The cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled temperatures.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3,4,8-Trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,8-Trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7(8H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepines: Compounds with similar bicyclic structures but different substituents.

    Benzothiazoles: Compounds with a similar sulfur-nitrogen heterocycle but lacking the dihydro configuration.

    Thiazepines: Compounds with a similar seven-membered ring containing sulfur and nitrogen.

Uniqueness

3,4,8-Trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7(8H)-one is unique due to its specific substitution pattern and dihydro configuration, which may confer distinct biological activities and chemical reactivity compared to other benzothiazecines.

Properties

CAS No.

188646-20-0

Molecular Formula

C15H19NOS

Molecular Weight

261.4 g/mol

IUPAC Name

3,4,8-trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7-one

InChI

InChI=1S/C15H19NOS/c1-11-8-9-15(17)16(3)13-6-4-5-7-14(13)18-10-12(11)2/h4-7H,8-10H2,1-3H3

InChI Key

WOFZSTLYUHVKPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CSC2=CC=CC=C2N(C(=O)CC1)C)C

Origin of Product

United States

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